Cas no 93-16-3 (Methyl isoeugenol)

Methyl isoeugenol (MIE) is a natural food flavor that can be isolated from the leaves of Pimenta pseudocaryophyllus Methyl isoeugenol has anti anxiety and anti depression effects Methyl isoeugenol has oral activity
Methyl isoeugenol structure
Methyl isoeugenol structure
Methyl isoeugenol
93-16-3
C11H14O2
178.227663516998
MFCD00009282
34691
637776

Methyl isoeugenol Properties

Names and Identifiers

    • (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene
    • 1,2-Dimethoxy-4-propen-1-yl benzene
    • 3,4-Dimethoxy-1,1-propen-1-yl benzene
    • Isoeugenenyl methyl ether
    • Isoeugenol methyl ether
    • Isoeugenyl methyl ether
    • Methyl isoeugenol
    • 4-(1-Propenyl)-1,2-dimethoxybenzene
    • 1,2-Dimethoxy-4-(1-propenyl)benzene
    • O-Methyl Isoeugenol
    • 4-(1-Propenyl)pyrocatechol Dimethyl Ether
    • 1,2-Dimethoxy-4-(1-propenyl)-benzene
    • 4-Prop-1-enylveratrole
    • 1,2-dimethoxy-4-prop-1-enylbenzene
    • cis-O-Methylisoeugenol
    • Benzene, 1,2-dimethoxy-4-(1Z)-1-propenyl-
    • 1,2-Dimethoxy-4-propenylbenzene
    • cis-Methylisoeugenol
    • 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol
    • Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
    • Trans -Methyl isoeugenol
    • DSSTox_CID_31194
    • DSSTox_GSID_52621
    • Tox21
    • 1,2-Dimethoxy-4-(1-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(1-propenyl)- (9CI)
    • Benzene, 1,2-dimethoxy-4-propenyl- (7CI, 8CI)
    • Veratrole, 4-propenyl- (6CI)
    • 1,2-Dimethoxy-4-propeneylbenzene
    • 1-(3,4-Dimethoxyphenyl)-1-propene
    • 1-Veratryl-1-propene
    • 3,4-Dimethoxy-β-methylstyrene
    • 3,4-Dimethoxypropenylbenzene
    • 3-(3,4-Dimethoxyphenyl)-2-propene
    • 4-Propenyl-1,2-dimethoxybenzene
    • 4-Propenylveratrole
    • Isohomogenol
    • Methylisoeugenol
    • NSC 46111
    • O-Methylisoeugenol
    • Isomethyleugenol
    • trans-Methyl isoeugenol
    • trans-isomethyleugenol
    • trans-4-Propenylveratrole
    • trans-Methylisoeugenol
    • (E)-methyl isoeugenol
    • 4-trans-Propenylveratrole
    • Benzene, 1,2-dimethoxy-4-propenyl-, (E)-
    • DTXSID501020311
    • BRN 1911285
    • NSC-46111
    • W-100250
    • VERATROLE, 4-PROPENYL-, TRANS-
    • Benzene, 1,2-dimethoxy-4-(1-propenyl)-
    • s3006
    • Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-
    • 1-Propene,4-dimethoxyphenyl)-
    • J6M6C71VVR
    • MFCD00009282
    • Q10858039
    • Tox21_303830
    • UNII-J6M6C71VVR
    • Q27108981
    • Benzene,2-dimethoxy-4-propenyl-
    • ghl.PD_Mitscher_leg0.366
    • 54349-79-0
    • NSC46111
    • NCGC00357104-01
    • 1,2-Dimethoxy-4-propenylbenzene, 99%
    • AKOS005608367
    • ISOEUGENYL METHYL ETHER, TRANS-
    • AS-56928
    • Methylisoeugenol, (E)-
    • E)-1,2-Dimethoxy-4-(1-propenyl)benzene
    • (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene
    • TRIDEUTEROMETHYLISOEUGENOL
    • 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene
    • Methyl isoeugenol, >=98%, FG
    • Benzene,2-dimethoxy-4-(1-propenyl)-
    • 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene
    • 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
    • CHEBI:14469
    • 93-16-3
    • CHEMBL465829
    • DTXCID4031194
    • 1,3,4-Isoeugenol methyl ether
    • EN300-2559873
    • ISOHOMOEUGENOL
    • MIe
    • STK801268
    • P1103
    • 1,2-dimethoxy-4-prop-1-en-1-ylbenzene
    • VS-02193
    • methylation
    • EN300-21037355
    • EINECS 228-958-7
    • iso eugenol methyl ether
    • 6379-72-2
    • (E)-ISOEUGENOL METHYL ETHER
    • Benzene, 4-(1-propenyl)-1,2-dimethoxy
    • 1,2-Dimethoxy-4-[1-propenyl]benzene #
    • HY-N2439
    • CS-0022657
    • Benzene, 1,2-dimethoxy-4-propenyl
    • Benzene, 1,2-dimethoxy-4-propenyl-
    • (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE
    • (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE
    • WLN: 2U1R CO1 DO1
    • 1,4-Isoeugenol methyl ether
    • 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene
    • (E)-O-METHYLISOEUGENOL
    • Veratrole, 4-propenyl-
    • BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER
    • CHEBI:6877
    • CAS-93-16-3
    • (e)-methylisoeugenol
    • 1-Propene, 1-(3,4-dimethoxyphenyl)-
    • BBL009809
    • DTXSID0052621
    • FEMA NO. 2476, E-
    • +Expand
    • MFCD00009282
    • NNWHUJCUHAELCL-UHFFFAOYSA-N
    • 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
    • O(C)C1C(OC)=CC(C=CC)=CC=1

Computed Properties

  • 178.09938g/mol
  • 0
  • 2.5
  • 0
  • 2
  • 3
  • 178.09938g/mol
  • 178.09938g/mol
  • 18.5Ų
  • 13
  • 166
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 178.23

Experimental Properties

  • 2.73690
  • 18.46000
  • n20/D 1.568(lit.)
  • 264°C(lit.)
  • 98-100 °C (lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 2476
  • Insoluble in glycerine and propylene glycol; soluble in most fixed oils
  • Colorless to yellowish liquid. It has a sweet spicy fragrance with floral fragrance, and a fragrant stone and bamboo tone
  • Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
  • 1.05 g/mL at 25 °C(lit.)
  • 1.566-1.569

Methyl isoeugenol Security Information

Methyl isoeugenol Customs Data

  • 2909309090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl isoeugenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006IK7-1g
Methyl isoeugenol
93-16-3 98%
1g
$4.00 2024-04-20
A2B Chem LLC
AD03191-1g
Methyl isoeugenol
93-16-3 98%
1g
$4.00 2024-07-18
abcr
AB141245-25 ml
4-(1-Propenyl)-1,2-dimethoxybenzene, 98%; .
93-16-3 98%
25 ml
€51.40 2024-04-15
Alichem
A019089107-500g
1,2-Dimethoxy-4-Propenylbenzene
93-16-3 98%
500g
$338.35 2023-08-31
Ambeed
A214096-1g
1,2-Dimethoxy-4-Propenylbenzene
93-16-3 98%
1g
$5.0 2024-07-12
Enamine
EN300-2559873-0.05g
1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
93-16-3 95%
0.05g
$19.0 2024-06-19
eNovation Chemicals LLC
D121323-100ml
1,2-DIMETHOXY-4-PROPENYLBENZENE
93-16-3 97%
100ml
$200 2022-06-08
Key Organics Ltd
AS-56928-1MG
1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
93-16-3 >97%
1mg
£37.00 2023-09-09
MedChemExpress
HY-N2439-5mg
Methyl isoeugenol
93-16-3 ≥98.0%
5mg
¥500 2023-06-13
S e l l e c k ZHONG GUO
S3006-100mg
Methyl isoeugenol
93-16-3 98.00%
100mg
¥794.43 2023-09-15

Methyl isoeugenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ;  18 h, reflux
Reference
Synthesis of Alkenyl Boronates from Allyl-Substituted Aromatics Using an Olefin Cross-Metathesis Protocol
Hemelaere, Remy; Carreaux, Francois; Carboni, Bertrand, Journal of Organic Chemistry, 2013, 78(13), 6786-6792

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ;  1 min, 150 °C
Reference
Selective catalytic alkene isomerization for making fragrance ingredients or intermediates
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Reference
Epoxy resin composition with excellent thermal properties
, Korea, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Reference
Synthesis of isoeugenol biobased epoxy polymer by forming α-hydroxyl ester and degradation studies
Sivanesan, Dharmalingam; Seo, Bongkuk; Lim, Choong-Sun; Song, Jinyoung; Kim, Hyeon-Gook, Journal of Applied Polymer Science, 2022, 139(12),

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, ruthenium(2+) salt, hydrate (2:1:6) Solvents: Water
Reference
Isomerization of olefins catalyzed by the hexaaquaruthenium(2+) ion
Karlen, Thomas; Ludi, Andreas, Helvetica Chimica Acta, 1992, 75(5), 1604-6

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 25 °C
1.2 10 h, 25 °C
1.3 Reagents: Water ;  25 °C
Reference
Sustainable Production of Bioactive Molecules from C-Lignin-Derived Propenylcatechol
Song, Weihong; Du, Qinglian; Li, Xiancheng; Wang, Shuizhong; Song, Guoyong, ChemSusChem, 2022, 15(14),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Polyethylene glycol ;  rt → 170 °C; 3 h, 170 °C; 1 h, 170 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Reference
Method for synthesizing methylisoeugenol
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 2,8-Bis(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ;  24 h, 40 °C
Reference
Synthesis of Di-substituted proazaphosphatrane and its application in carbon-carbon double-bond isomerization
Wu, Wei; Zhang, Xiao-yun; Kang, Shou-xing, Chemical Research in Chinese Universities, 2010, 26(5), 768-772

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ;  4 h, rt → 220 °C
Reference
Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts
Lui, Yuen Wai; Chan, Bun ; Lui, Matthew Y., ChemSusChem, 2022, 15(3),

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ;  96 h, 40 °C
Reference
Synthesis of bis(isobutyl)azaphosphatrane and its use in double-bond isomerization
Wu, Wei; Zhang, Xiaoyun; Peng, Wei, Huaxue Tongbao, 2010, 73(5), 461-464

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Sodium hydroxide ,  Sodium ;  2 h, rt
Reference
Catalytic modification of eugenol over superbase catalyst Na/NaOH/γ-Al2O3
Sutanto, Hery; Si, M.; Wibowo, Widajanti; Cahyana, A. Herry, Proceedings of the Annual International Conference on Chemistry, 2013, 1, 20-23

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Formaldehyde Catalysts: Triphenylphosphine ,  Rhodium, tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1:κO2)]di-, (Rh-Rh) Solvents: Toluene ;  20 h, 90 °C
Reference
Valorisation of biobased olefins via Rh-catalyzed transfer hydroformylation and isomerization using formaldehyde as a CO/H2 surrogate
Concha-Puelles, Matias; Cortinez, Antonio; Lezana, Nicolas; Vilches-Herrera, Marcelo; Luhr, Susan, Catalysis Science & Technology, 2022, 12(22), 6883-6890

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  4 h, reflux
Reference
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol ;  2 h, 2 - 3 MPa, rt → 200 °C; 3 h, 200 °C
Reference
Simple and environmentally-friendly method for synthesizing isoeugenol methyl ether
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
Reference
Synthesis, antifeedant activity against Coleoptera and 3D QSAR study of alpha-asarone derivatives
Lozowicka, B.; Kaczynski, P.; Magdziarz, T.; Dubis, A. T., SAR and QSAR in Environmental Research, 2014, 25(3), 173-188

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Chloroform
Reference
Reactions of some N-acyl-1-alkylamines with polyphosphoric ester PPE: nuclear magnetic resonance and stereochemistry of reaction products
Alesso, Elba N.; Tombari, Dora G.; Moltrasio Iglesias, Graciela Y.; Aguirre, Jose M., Canadian Journal of Chemistry, 1987, 65(11), 2568-74

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 1947407-22-8 Solvents: Water ;  10 min, rt
1.2 18 h, 95 °C
Reference
Micellar promoted alkenes isomerization in water mediated by a cationic half-sandwich Ru(II) complex
Sperni, Laura; Scarso, Alessandro; Strukul, Giorgio, Inorganica Chimica Acta, 2017, 455, 535-539

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro[… Solvents: Toluene ;  1 h, reflux
Reference
Ruthenium-Catalyzed One-Pot Synthesis of (E)-(2-Arylvinyl)boronates through an Isomerization/Cross-Metathesis Sequence from Allyl-Substituted Aromatics
Hemelaere, Remy; Caijo, Frederic; Mauduit, Marc; Carreaux, Francois; Carboni, Bertrand, European Journal of Organic Chemistry, 2014, 2014(16), 3328-3333

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Methyltransferase Solvents: Water ;  18 h, pH 7.4, 30 °C
Reference
One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA
Galman, James L. ; Parmeggiani, Fabio ; Seibt, Lisa ; Birmingham, William R. ; Turner, Nicholas J., Angewandte Chemie, 2022, 61(8),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt → reflux
1.2 Solvents: Diethyl ether ;  2 h, reflux
Reference
Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination
Meng, Lingpu; Yang, Jingjie; Duan, Mei; Wang, You ; Zhu, Shaolin, Angewandte Chemie, 2021, 60(44), 23584-23589

Methyl isoeugenol Raw materials

Methyl isoeugenol Preparation Products

Methyl isoeugenol Suppliers

NanJingqingYunbiologologyicaltecjnco,LTD
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Jiangsu Xinsu New Materials Co., Ltd
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Hubei Wande Chemical Co.,Ltd.
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SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
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LU ZHONG HUA
17621252073
luzh@nature-standard.com

Methyl isoeugenol Related Literature

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